molecular formula C21H20ClN3O3 B2553391 N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide CAS No. 898413-47-3

N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide

Cat. No. B2553391
CAS RN: 898413-47-3
M. Wt: 397.86
InChI Key: WCDIALPHRAFPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Nitrogen-containing heterocyclic compounds, such as quinolines, are of significant interest in organic chemistry due to their diverse reactivity and potential applications. For example, the addition of methanol or water to certain quinoline derivatives can afford corresponding N-imino ester or N-carboxamide compounds under alkaline conditions. These reactions involve the transformation of cyano groups and are facilitated by the use of Grignard reagents in an ethereal medium, leading to the synthesis of N-unsubstituted quinolines with various alkyl or aryl substituents. This synthesis pathway does not result in ring expansion but instead yields benzazepine derivatives, showcasing the versatility and complexity of reactions involving quinoline compounds (Sugiura, Hamada, & Hirota, 1979).

Applications in Medicinal Chemistry

Quinoline derivatives have been explored for their potential in medicinal chemistry, particularly for their antimicrobial and anticancer properties. For instance, certain quinoline compounds have demonstrated promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. The development of these compounds involves the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, achieved through reactions that utilize nontoxic cerium catalysts. This methodology underscores the importance of quinoline derivatives in the search for new therapeutic agents (Kantevari et al., 2011).

properties

IUPAC Name

N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-15-4-1-5-16(11-15)23-19(26)20(27)24-17-9-8-13-3-2-10-25(18(13)12-17)21(28)14-6-7-14/h1,4-5,8-9,11-12,14H,2-3,6-7,10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDIALPHRAFPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide

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